Ilorasertib: A Technical Overview of its Discovery, Synthesis, and Clinical Development
Ilorasertib: A Technical Overview of its Discovery, Synthesis, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilorasertib (formerly ABT-348) is a potent, orally bioavailable, multi-targeted kinase inhibitor that has been investigated for the treatment of various cancers. Developed by Abbott Laboratories (now AbbVie), Ilorasertib is an ATP-competitive inhibitor primarily targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] This dual targeting of pathways involved in cell division and angiogenesis represents a strategic approach in cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Ilorasertib.
Discovery and Preclinical Characterization
The discovery of Ilorasertib stemmed from a focused effort to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human tumors. The medicinal chemistry program aimed to identify a compound with a favorable pharmacological profile, including oral bioavailability and the ability to inhibit multiple oncogenic pathways.
Screening Cascade and Lead Optimization
The initial screening process likely involved high-throughput screening of a compound library against Aurora kinases. Hits from this screen would have then undergone a rigorous lead optimization process. Structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This iterative process of chemical modification and biological testing led to the identification of Ilorasertib as a clinical candidate with a unique multi-kinase inhibitory profile.
Preclinical Evaluation
Ilorasertib was extensively profiled in a battery of in vitro and in vivo preclinical studies to characterize its activity and establish a rationale for clinical development.[1][2][3]
In Vitro Activity: Ilorasertib demonstrated potent inhibition of Aurora kinases A, B, and C, as well as members of the VEGFR and PDGFR families.[2] This activity translated to potent anti-proliferative effects across a range of cancer cell lines. A hallmark of Aurora B inhibition, the induction of polyploidy (a state of having more than two sets of chromosomes), was observed in cells treated with Ilorasertib.[2]
In Vivo Efficacy: The anti-tumor activity of Ilorasertib was evaluated in various xenograft models of human cancers.[1][3] Administration of Ilorasertib resulted in tumor growth inhibition and, in some models, tumor regression.[1] Pharmacodynamic studies in these models confirmed target engagement, as evidenced by the inhibition of histone H3 phosphorylation, a downstream marker of Aurora B activity.[2]
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for Ilorasertib is not publicly available in peer-reviewed literature, a plausible synthetic route can be proposed based on related chemical syntheses and patent literature. The synthesis of Ilorasertib likely involves the construction of the core thieno[3,2-c]pyridine ring system, followed by the introduction of the pyrazole and phenylurea moieties.
A potential retrosynthetic analysis suggests the disconnection of the urea bond and the Suzuki coupling of the pyrazole and thienopyridine cores. The key steps would likely involve:
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Synthesis of the Thieno[3,2-c]pyridine Core: This heterocyclic system can be constructed through various established methods, often starting from a substituted pyridine or thiophene derivative.
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Synthesis of the Pyrazole Boronic Acid Derivative: The 1-(2-hydroxyethyl)-1H-pyrazol-4-yl boronic acid or a corresponding ester is a key intermediate.
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Suzuki Coupling: The thieno[3,2-c]pyridine core and the pyrazole boronic acid derivative would be coupled using a palladium catalyst.
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Urea Formation: The final step would involve the formation of the urea linkage between the amino group on the phenyl-thienopyridine intermediate and 3-fluorophenyl isocyanate.
Mechanism of Action
Ilorasertib exerts its anti-cancer effects by simultaneously inhibiting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Aurora Kinases
The Aurora kinase family (A, B, and C) plays a critical role in regulating mitosis.[6]
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Aurora A is involved in centrosome maturation and separation, and spindle assembly.
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Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
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Aurora C is primarily expressed in meiotic cells, but its role in cancer is also being explored.
By inhibiting Aurora kinases, particularly Aurora B, Ilorasertib disrupts the mitotic process, leading to polyploidy and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Inhibition of VEGFR and PDGFR
VEGFRs and PDGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting these receptors, Ilorasertib can block the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.
Quantitative Data
The following tables summarize the key quantitative data for Ilorasertib's inhibitory activity and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of Ilorasertib [7][8]
| Target Kinase | IC₅₀ (nM) |
| Aurora A | 116 |
| Aurora B | 5 |
| Aurora C | 1 |
| VEGFR1 | 1 |
| VEGFR2 | 2 |
| VEGFR3 | 43 |
| PDGFRα | 11 |
| PDGFRβ | 13 |
| FLT3 | 1 |
| c-Kit | 20 |
| CSF1R | 3 |
Table 2: Anti-proliferative Activity of Ilorasertib in Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.3 |
| SEM | Acute Lymphoblastic Leukemia | 1 |
| K562 | Chronic Myeloid Leukemia | 103 |
| HCT-15 | Colon Cancer | 6 |
| SW620 | Colon Cancer | 6 |
| H1299 | Non-small Cell Lung Cancer | 2 |
| H460 | Non-small Cell Lung Cancer | 2 |
Table 3: In Vivo Anti-tumor Activity of Ilorasertib in Xenograft Models [7]
| Xenograft Model | Cancer Type | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 6.25 | 80% |
| 12.5 | 86% | ||
| 25 | 94% | ||
| SKM-1 | Myelodysplastic Syndrome | 6.25 | 38% |
| 12.5 | 59% | ||
| 25 | 80% |
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of Ilorasertib are outlined below. These are representative protocols based on standard methodologies in the field.
Aurora Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an Aurora kinase. A common method is a luminescence-based assay.[9]
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Materials: Recombinant Aurora kinase (A, B, or C), kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a luminescence-based ATP detection reagent.
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Procedure:
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Prepare serial dilutions of Ilorasertib.
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In a microplate, add the Aurora kinase, the substrate, and the Ilorasertib dilution.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ATP remaining using the luminescence-based detection reagent.
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The decrease in luminescence is proportional to the kinase activity.
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Calculate IC₅₀ values from the dose-response curves.
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VEGFR/PDGFR Kinase Inhibition Assay
Similar to the Aurora kinase assay, this assay measures the inhibition of VEGFR or PDGFR kinase activity.[10][11][12][13]
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Materials: Recombinant VEGFR or PDGFR kinase, kinase buffer, ATP, a substrate (e.g., a synthetic peptide), and a detection reagent.
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Procedure: The procedure is analogous to the Aurora kinase inhibition assay, with the specific kinase and substrate being substituted.
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cells. The MTT or CellTiter-Glo assay is commonly used.
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Materials: Cancer cell lines, cell culture medium, Ilorasertib, and a viability detection reagent (e.g., MTT or CellTiter-Glo).
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Procedure:
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of Ilorasertib for a specified period (e.g., 72 hours).
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Add the viability detection reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
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Calculate IC₅₀ values from the dose-response curves.
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In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.[14]
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Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, and Ilorasertib formulation.
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Procedure:
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Inject human cancer cells subcutaneously into the flank of the mice.
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Allow the tumors to grow to a palpable size.
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Randomize the mice into control and treatment groups.
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Administer Ilorasertib or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
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Measure tumor volume and body weight regularly.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
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Visualizations
Signaling Pathway of Ilorasertib's Targets
References
- 1. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
